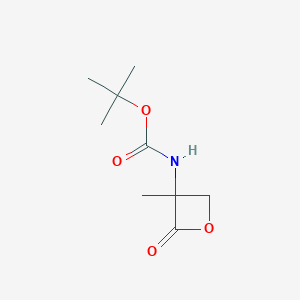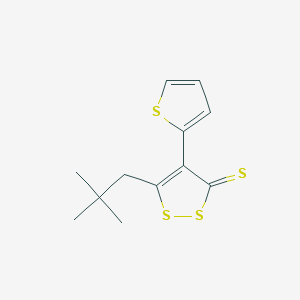![molecular formula C12H16O2 B14194699 1-[4-(2-Hydroxyethyl)phenyl]butan-1-one CAS No. 917567-41-0](/img/structure/B14194699.png)
1-[4-(2-Hydroxyethyl)phenyl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Hydroxyethyl)phenyl]butan-1-one is an organic compound with the molecular formula C12H16O2 It is characterized by a phenyl ring substituted with a hydroxyethyl group and a butanone chain
Preparation Methods
The synthesis of 1-[4-(2-Hydroxyethyl)phenyl]butan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-(2-hydroxyethyl)phenyl with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also a consideration in large-scale production to minimize environmental impact.
Chemical Reactions Analysis
1-[4-(2-Hydroxyethyl)phenyl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanone chain can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(2-Hydroxyethyl)phenyl]butan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.
Biology: The compound’s structural similarity to certain bioactive molecules makes it a candidate for studying biological pathways and interactions.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on cellular processes and potential therapeutic applications.
Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-[4-(2-Hydroxyethyl)phenyl]butan-1-one exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing cellular pathways. The hydroxyethyl group can participate in hydrogen bonding, while the carbonyl group can act as an electrophilic center in various reactions.
Comparison with Similar Compounds
1-[4-(2-Hydroxyethyl)phenyl]butan-1-one can be compared with similar compounds such as:
1-[4-(2-Hydroxyethyl)phenyl]ethanone: This compound has a shorter carbon chain, which may affect its reactivity and applications.
1-[4-(2-Hydroxyethyl)phenyl]propan-1-one: The presence of an additional carbon in the chain can influence its physical and chemical properties.
1-[4-(2-Hydroxyethyl)phenyl]butan-2-one:
The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct properties and reactivity.
Properties
CAS No. |
917567-41-0 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-[4-(2-hydroxyethyl)phenyl]butan-1-one |
InChI |
InChI=1S/C12H16O2/c1-2-3-12(14)11-6-4-10(5-7-11)8-9-13/h4-7,13H,2-3,8-9H2,1H3 |
InChI Key |
KDPHYDYBEXWIBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate](/img/structure/B14194618.png)

![N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14194623.png)
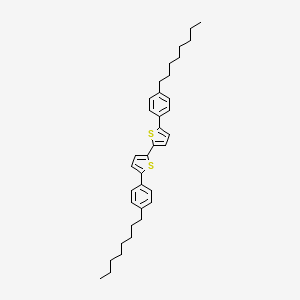
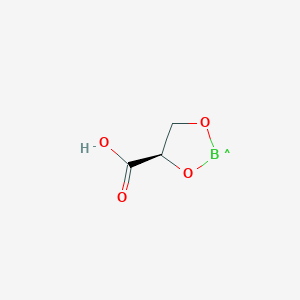
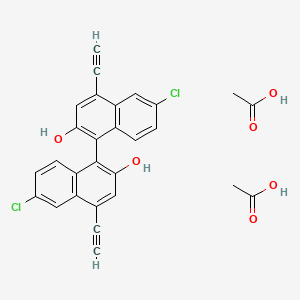
![1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene](/img/structure/B14194645.png)
![5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine](/img/structure/B14194653.png)
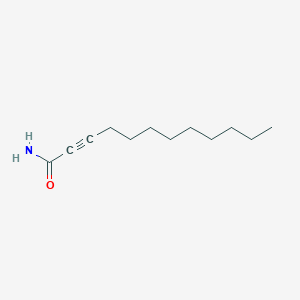
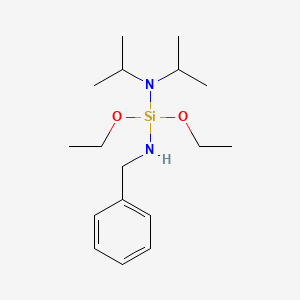
![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14194661.png)
![3-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194668.png)
